molecular formula C23H20BrN5OS B10980597 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10980597
M. Wt: 494.4 g/mol
InChI Key: CPWGCWVDMLOSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, including the formation of the thiazole ring, the introduction of the bromophenyl group, and the construction of the benzimidazole moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

  • 4-(4-bromophenyl)-1,3-thiazole
  • 1-methyl-1H-benzimidazole
  • 2,5-dihydro-1H-pyrrol-3-ol

Uniqueness

What sets 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20BrN5OS

Molecular Weight

494.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methylbenzimidazol-2-yl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C23H20BrN5OS/c1-28-18-5-3-2-4-16(18)26-20(28)10-11-29-12-19(30)21(22(29)25)23-27-17(13-31-23)14-6-8-15(24)9-7-14/h2-9,13,25,30H,10-12H2,1H3

InChI Key

CPWGCWVDMLOSLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.